molecular formula C57H34N4S2 B14121996 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B14121996
M. Wt: 839.0 g/mol
InChI Key: KRIABQDBBLWRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, particularly in the development of organic electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Carbazole Core: This step involves the cyclization of appropriate precursors to form the carbazole core.

    Introduction of Dibenzo[b,d]thiophene Units: This is achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the dibenzo[b,d]thiophene units to the carbazole core.

    Attachment of the Triazinylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has a wide range of scientific research applications, including:

    Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.

    Materials Science: Its unique structural features make it a valuable component in the design of new materials with specific electronic, optical, and mechanical properties.

    Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it suitable for use in chemical sensors and detection systems.

    Biological Research: While less common, this compound may also find applications in biological research, particularly in the study of molecular interactions and mechanisms.

Mechanism of Action

The mechanism by which 3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it an excellent candidate for use in electronic and photonic devices. The molecular targets and pathways involved depend on the specific application, such as charge carriers in electronic devices or reactive sites in chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound is structurally similar but contains furan units instead of dibenzo[b,d]thiophene units.

    4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another related compound used in organic electronics, featuring a different core structure.

Uniqueness

3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole stands out due to its unique combination of structural elements, which confer specific electronic properties that are advantageous for certain applications. Its ability to undergo various chemical reactions and its suitability for use in a wide range of scientific research areas further highlight its uniqueness.

Properties

Molecular Formula

C57H34N4S2

Molecular Weight

839.0 g/mol

IUPAC Name

3,6-di(dibenzothiophen-2-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C57H34N4S2/c1-3-11-35(12-4-1)55-58-56(36-13-5-2-6-14-36)60-57(59-55)37-19-25-42(26-20-37)61-49-27-21-38(40-23-29-53-47(33-40)43-15-7-9-17-51(43)62-53)31-45(49)46-32-39(22-28-50(46)61)41-24-30-54-48(34-41)44-16-8-10-18-52(44)63-54/h1-34H

InChI Key

KRIABQDBBLWRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)SC8=CC=CC=C87)C9=C4C=CC(=C9)C1=CC2=C(C=C1)SC1=CC=CC=C12)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.